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Compound of Interest

Compound Name: 15(S)-Fluprostenol

Cat. No.: B1630537 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
15(S)-Fluprostenol is a synthetic analog of prostaglandin F2α (PGF2α), a potent agonist of the

prostaglandin F (FP) receptor.[1][2] As a member of the prostaglandin family, it exhibits

significant biological activity and is of considerable interest in drug development, particularly for

its potential therapeutic applications. This technical guide provides a comprehensive overview

of the structural analysis of 15(S)-Fluprostenol, detailing its chemical properties, and outlining

the experimental methodologies crucial for its characterization. The guide also visualizes its

mechanism of action through its signaling pathway and presents a general workflow for its

structural elucidation.

Chemical and Physical Properties
15(S)-Fluprostenol is an organic compound with the systematic IUPAC name (5Z)-7-

[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-

yl]cyclopentyl]-5-heptenoic acid.[2] Its chemical structure is characterized by a cyclopentane

ring with two hydroxyl groups and two aliphatic side chains, one of which contains a

trifluoromethylphenoxy group. The stereochemistry at the C-15 position is of particular

importance for its biological activity.[3]
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Property Value Source

Molecular Formula C23H29F3O6 [4]

Molecular Weight 458.47 g/mol

IUPAC Name

(5Z)-7-[(1R,2R,3R,5S)-3,5-

dihydroxy-2-[(1E,3S)-3-

hydroxy-4-[3-

(trifluoromethyl)phenoxy]-1-

buten-1-yl]cyclopentyl]-5-

heptenoic acid

CAS Number 54276-24-3

UV Absorption λmax at 222, 277 nm

Stereochemistry
Defined stereocenters at

positions 8, 9, 11, 12, and 15

Spectroscopic and Crystallographic Data
A thorough structural elucidation of 15(S)-Fluprostenol relies on a combination of

spectroscopic and crystallographic techniques. While specific experimental data for 15(S)-
Fluprostenol is not widely available in the public domain, this section outlines the expected

data and provides a template for its presentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule. 1H NMR provides information about the chemical environment of hydrogen atoms,

while 13C NMR reveals the types of carbon atoms present.

Table 2.1: Predicted ¹H NMR Chemical Shifts for 15(S)-Fluprostenol (Note: These are

predicted values and await experimental verification.)
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Proton
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) in Hz

H-5 5.3-5.5 m -

H-6 5.3-5.5 m -

H-13 5.6-5.8 dd -

H-14 5.6-5.8 dd -

Aromatic H 7.0-7.5 m -

Carboxyl H 10-12 br s -

Table 2.2: Predicted ¹³C NMR Chemical Shifts for 15(S)-Fluprostenol (Note: These are

predicted values and await experimental verification.)

Carbon Chemical Shift (ppm)

C-1 (Carboxyl) ~175

C-5, C-6 (Alkene) 128-132

C-13, C-14 (Alkene) 130-135

Aromatic Carbons 110-160

CF3 ~124 (q)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in the confirmation of its identity and structure. For 15(S)-Fluprostenol,
high-resolution mass spectrometry (HRMS) would be used to confirm the elemental

composition. The mzCloud database contains mass spectral data for the related compound

Fluprostenol, which can serve as a reference.

Table 2.3: Mass Spectrometry Data for Fluprostenol
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Ionization
Mode

Mass Analyzer m/z [M-H]⁻
Key Fragment
Ions

Source

ESI
Q Exactive

Orbitrap
457.1844 Not specified

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic absorption of infrared radiation.

Table 2.4: Expected Infrared Absorption Bands for 15(S)-Fluprostenol

Functional Group Wavenumber (cm⁻¹) Intensity

O-H (alcohols, carboxylic acid) 3200-3600 Broad, Strong

C-H (alkane, alkene, aromatic) 2850-3100 Medium-Strong

C=O (carboxylic acid) 1700-1725 Strong

C=C (alkene, aromatic) 1600-1680 Medium-Weak

C-O (alcohols, ether) 1050-1250 Strong

C-F (trifluoromethyl) 1100-1350 Strong

X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of

a molecule, including bond lengths, bond angles, and stereochemistry. To date, a crystal

structure for 15(S)-Fluprostenol has not been reported in the Cambridge Structural Database.

Experimental Protocols
The structural characterization of 15(S)-Fluprostenol involves a series of well-established

experimental protocols.

Synthesis
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A chemoenzymatic total synthesis approach has been reported for fluprostenol, providing a

viable route to obtain the molecule for analysis. This method utilizes a combination of

enzymatic reactions for stereoselective transformations and traditional organic synthesis steps

to construct the molecular framework.

Purification
High-performance liquid chromatography (HPLC) is the method of choice for the purification of

prostaglandins like 15(S)-Fluprostenol. A reversed-phase C18 column with a gradient elution

system of acetonitrile and water, often with a small amount of acid like formic acid, is typically

employed.

Spectroscopic Analysis
NMR Spectroscopy: Samples are dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6).

1H and 13C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or

higher). 2D NMR experiments such as COSY, HSQC, and HMBC are used for unambiguous

assignment of proton and carbon signals.

Mass Spectrometry: Analysis is typically performed using electrospray ionization (ESI)

coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap

instrument. This allows for accurate mass determination and fragmentation analysis.

IR Spectroscopy: Spectra are recorded using a Fourier-transform infrared (FTIR)

spectrometer. The sample can be analyzed as a thin film, in a KBr pellet, or using an

attenuated total reflectance (ATR) accessory.

Crystallography
Obtaining a single crystal suitable for X-ray diffraction can be challenging for prostaglandins

due to their flexibility. Crystallization is typically attempted by slow evaporation of a solvent or

by vapor diffusion techniques using a variety of solvent systems. Once a suitable crystal is

obtained, data is collected on a single-crystal X-ray diffractometer.

Mechanism of Action and Signaling Pathway
15(S)-Fluprostenol, as a PGF2α analog, exerts its biological effects by acting as an agonist at

the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). Upon
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binding, it initiates a signaling cascade that primarily involves the activation of phospholipase C

(PLC).
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Caption: FP Receptor Signaling Pathway for 15(S)-Fluprostenol.

Experimental and Logical Workflows
The structural analysis of 15(S)-Fluprostenol follows a logical progression from synthesis or

isolation to comprehensive characterization.
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Caption: General Workflow for Structural Analysis.

Conclusion
The structural analysis of 15(S)-Fluprostenol is a multifaceted process that integrates

synthetic chemistry, purification techniques, and a suite of spectroscopic and crystallographic

methods. While its fundamental chemical properties are well-documented, a complete set of

experimental spectroscopic and crystallographic data is not yet publicly available. This guide

provides a framework for the structural characterization of 15(S)-Fluprostenol and related

prostaglandin analogs, highlighting the necessary experimental protocols and the underlying

mechanism of action. Further research to obtain and publish detailed experimental data will be
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invaluable to the scientific community and will facilitate the development of new therapeutics

based on this potent FP receptor agonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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